molecular formula C11H25NOSi B8789763 3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine CAS No. 328956-39-4

3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine

Cat. No.: B8789763
CAS No.: 328956-39-4
M. Wt: 215.41 g/mol
InChI Key: BWQLJNMKURWZIR-UHFFFAOYSA-N
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Description

3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is a chemical compound with the molecular formula C12H27NOSi. It is a silane derivative that features a tert-butyl group, dimethyl groups, and a pyrrolidin-3-ylmethoxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

tert-butyl-dimethylchlorosilane+pyrrolidin-3-ylmethanoltriethylaminetert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane+HCl\text{tert-butyl-dimethylchlorosilane} + \text{pyrrolidin-3-ylmethanol} \xrightarrow{\text{triethylamine}} \text{tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane} + \text{HCl} tert-butyl-dimethylchlorosilane+pyrrolidin-3-ylmethanoltriethylamine​tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane+HCl

Industrial Production Methods

In industrial settings, the production of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-ylmethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane hydrides.

    Substitution: Various substituted silane compounds depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pyrrolidin-3-ylmethoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl-dimethylsilane: A simpler silane derivative without the pyrrolidin-3-ylmethoxy group.

    Pyrrolidin-3-ylmethanol: The alcohol precursor used in the synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane.

    Tert-butyl-dimethylchlorosilane: The chlorosilane precursor used in the synthesis.

Uniqueness

3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is unique due to the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required.

Properties

CAS No.

328956-39-4

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

tert-butyl-dimethyl-(pyrrolidin-3-ylmethoxy)silane

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h10,12H,6-9H2,1-5H3

InChI Key

BWQLJNMKURWZIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCNC1

Origin of Product

United States

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